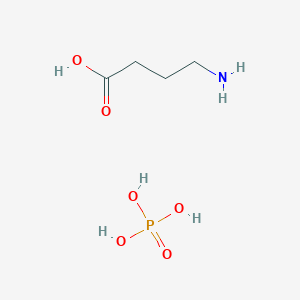
4-Aminobutanoic acid;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial applications . The combination of these two compounds can lead to the formation of various derivatives with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutanoic acid can be synthesized through several methods, including the decarboxylation of glutamic acid and the reduction of succinimide . Phosphoric acid is typically produced by the reaction of sulfuric acid with phosphate rock .
Industrial Production Methods
Industrial production of 4-Aminobutanoic acid often involves fermentation processes using microorganisms such as Lactobacillus . Phosphoric acid is produced on a large scale through the wet process, which involves the reaction of sulfuric acid with phosphate rock, resulting in the formation of phosphoric acid and calcium sulfate .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form succinic acid.
Reduction: Can be reduced to form 4-aminobutanol.
Substitution: Can undergo substitution reactions to form various derivatives.
Phosphoric acid can participate in:
Esterification: Reacts with alcohols to form phosphate esters.
Neutralization: Reacts with bases to form phosphate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Esterification: Typically involves alcohols and an acid catalyst.
Major Products Formed
Oxidation: Succinic acid.
Reduction: 4-Aminobutanol.
Esterification: Phosphate esters.
Scientific Research Applications
4-Aminobutanoic acid has numerous applications in scientific research, including:
Neuroscience: Acts as an inhibitory neurotransmitter in the central nervous system.
Pharmacology: Used in the development of drugs for neurological disorders.
Biochemistry: Studied for its role in metabolic pathways.
Phosphoric acid is widely used in:
Mechanism of Action
4-Aminobutanoic acid exerts its effects by binding to gamma-aminobutyric acid receptors in the brain, leading to the inhibition of neurotransmission . This action helps regulate neuronal excitability and maintain the balance between excitation and inhibition in the central nervous system .
Phosphoric acid acts primarily as a proton donor in various chemical reactions, facilitating the formation of phosphate esters and salts . It also plays a crucial role in energy metabolism through its involvement in the formation of adenosine triphosphate (ATP) .
Comparison with Similar Compounds
Similar Compounds
Glutamic acid: An amino acid that can be decarboxylated to form 4-Aminobutanoic acid.
Succinic acid: A dicarboxylic acid that can be formed by the oxidation of 4-Aminobutanoic acid.
Phosphorous acid: A related compound with similar chemical properties to phosphoric acid.
Uniqueness
4-Aminobutanoic acid is unique due to its role as an inhibitory neurotransmitter, which distinguishes it from other amino acids . Phosphoric acid’s ability to form a wide range of esters and salts makes it highly versatile in various applications .
Properties
CAS No. |
64064-97-7 |
|---|---|
Molecular Formula |
C4H12NO6P |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
4-aminobutanoic acid;phosphoric acid |
InChI |
InChI=1S/C4H9NO2.H3O4P/c5-3-1-2-4(6)7;1-5(2,3)4/h1-3,5H2,(H,6,7);(H3,1,2,3,4) |
InChI Key |
LARZWFKBYGUFKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















